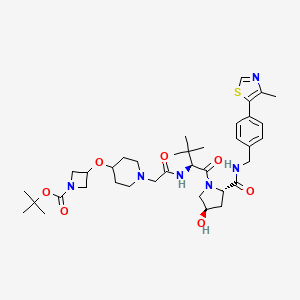
E3 Ligase Ligand-linker Conjugate 75
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 75: is a specialized compound used in the field of targeted protein degradation. It is a part of the broader category of Proteolysis Targeting Chimeric Molecules (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting a specific protein. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 75 typically involves multiple steps, including the preparation of the ligand for the E3 ubiquitin ligase and the linker. The ligand is often derived from small molecules like (S,R,S)-AHPC, which is based on the von Hippel-Lindau (VHL) protein ligand . The linker is then attached to this ligand through various chemical reactions, such as alkylation or condensation reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 75 undergoes several types of chemical reactions, including:
Substitution Reactions: These are used to attach the linker to the ligand.
Condensation Reactions: These reactions help in forming the final conjugate by linking the ligand and the linker.
Common Reagents and Conditions:
Reagents: Common reagents include alkylating agents, condensation agents, and solvents like dimethyl sulfoxide (DMSO).
Major Products: The major product of these reactions is the this compound itself, which is then used in various applications for targeted protein degradation .
Applications De Recherche Scientifique
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 75 is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: In biological research, this compound is used to investigate the roles of specific proteins in cellular processes by selectively degrading them and observing the resulting effects .
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the treatment of diseases like cancer, where it can be used to degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 75 works by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The ubiquitination process involves the recognition of specific structural motifs in the target protein by the E3 ligase, followed by the formation of an amide isopeptide linkage between the ubiquitin molecule and the target protein .
Comparaison Avec Des Composés Similaires
Cereblon-based PROTACs: These use cereblon as the E3 ligase ligand.
von Hippel-Lindau-based PROTACs: These use VHL as the E3 ligase ligand.
MDM2-based PROTACs: These use MDM2 as the E3 ligase ligand.
Uniqueness: E3 Ligase Ligand-linker Conjugate 75 is unique due to its specific ligand and linker combination, which allows for the targeted degradation of proteins that may not be effectively targeted by other PROTACs. Its design is optimized for high binding affinity and specificity, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C37H54N6O7S |
|---|---|
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
tert-butyl 3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C37H54N6O7S/c1-23-31(51-22-39-23)25-10-8-24(9-11-25)17-38-33(46)29-16-26(44)18-43(29)34(47)32(36(2,3)4)40-30(45)21-41-14-12-27(13-15-41)49-28-19-42(20-28)35(48)50-37(5,6)7/h8-11,22,26-29,32,44H,12-21H2,1-7H3,(H,38,46)(H,40,45)/t26-,29+,32-/m1/s1 |
Clé InChI |
GMKLOVBWNZCHQF-CZMLNRTDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


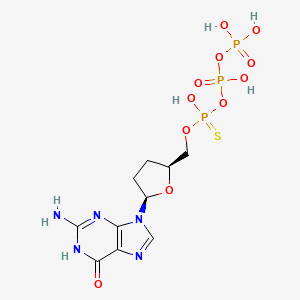
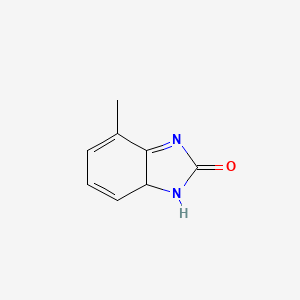
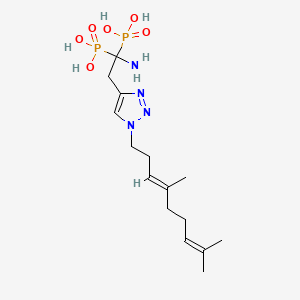
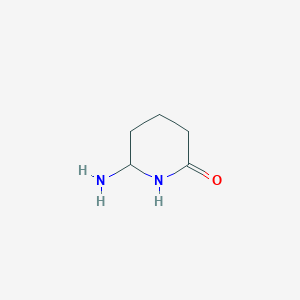
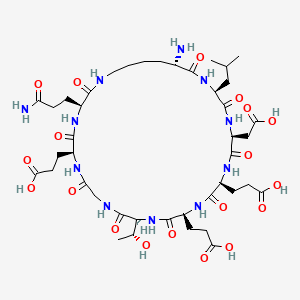
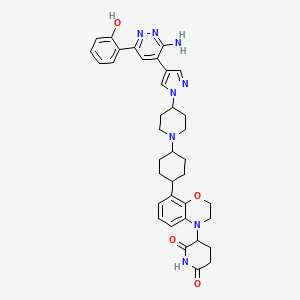
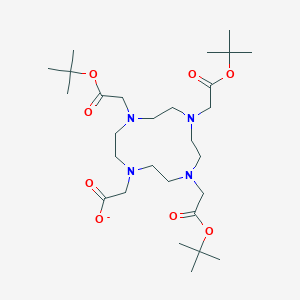
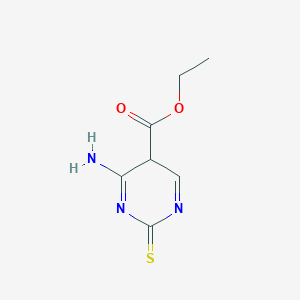
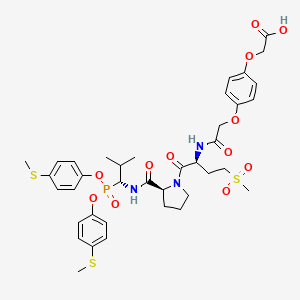
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
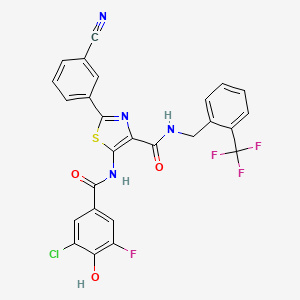
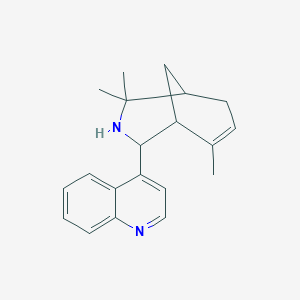

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
